Thiazole, 4-ethyl-2-methyl-5-propyl-
Description
Significance of Thiazole (B1198619) Heterocycles in Contemporary Chemical Science
Thiazoles are a class of five-membered heterocyclic compounds distinguished by a ring structure containing one sulfur and one nitrogen atom. numberanalytics.combritannica.com This structural motif is a cornerstone in medicinal chemistry and materials science, owing to the diverse biological activities and unique physical properties exhibited by its derivatives. numberanalytics.comeurekaselect.com The thiazole ring is a key component in a variety of natural products, most notably thiamine (B1217682) (vitamin B1), which is essential for metabolism. britannica.comeurekaselect.comresearchgate.net
In the realm of pharmaceuticals, the thiazole scaffold is present in numerous approved drugs, demonstrating its versatility. eurekaselect.comresearchgate.net Examples include the antiretroviral drug Ritonavir, the antifungal agent Abafungin, and the antibiotic Sulfazole. eurekaselect.comijarsct.co.in Furthermore, the thiazole ring is a fundamental part of the penicillin antibiotic family. eurekaselect.comnih.gov The widespread application of thiazole derivatives extends to anticancer, anti-inflammatory, and antimicrobial agents, making the synthesis of novel thiazole-containing molecules an active and vital area of research. nih.govnih.govnih.gov Beyond medicine, thiazole derivatives are utilized as dyes, fungicides, and accelerators in the vulcanization process. eurekaselect.comslideshare.net
Aromaticity and Electronic Nature of the Thiazole Core
The presence of both an electron-donating sulfur atom (-S-) and an electron-accepting imine group (-C=N-) within the same ring creates a unique electronic environment. mdpi.com This arrangement influences the ring's reactivity. Calculations of π-electron density show that the C5 position is the most favorable site for electrophilic substitution, while the proton at the C2 position is the most acidic and susceptible to deprotonation. wikipedia.org
Contextualization of Thiazole, 4-ethyl-2-methyl-5-propyl- as a Substituted Thiazole Derivative
Thiazole, 4-ethyl-2-methyl-5-propyl- is a specific derivative of the core thiazole structure, belonging to the class of 2,4,5-trisubstituted thiazoles. foodb.ca In this molecule, the hydrogen atoms at positions 2, 4, and 5 of the thiazole ring have been replaced by a methyl group, an ethyl group, and a propyl group, respectively. While extensive academic studies focusing specifically on this compound are limited, it has been detected in foods such as nuts. foodb.ca Its chemical properties can be predicted and are summarized in the table below.
Table 1: Physicochemical Properties of Thiazole, 4-ethyl-2-methyl-5-propyl- This interactive table provides key data points for the specified compound. All values are calculated unless otherwise noted.
| Property | Value | Source |
| CAS Registry Number | 41981-75-3 | chemsrc.com |
| Molecular Formula | C₉H₁₅NS | foodb.ca |
| Molecular Weight | 169.29 g/mol | foodb.ca |
| Classification | 2,4,5-trisubstituted 1,3-thiazole | foodb.ca |
| logP (Octanol/Water) | 2.658 | chemeo.com |
| Water Solubility | -3.02 (log₁₀ mol/L) | chemeo.com |
This compound serves as an example of the vast chemical diversity achievable through the substitution of the thiazole core, a strategy central to the development of new functional molecules. core.ac.uk
Overview of Key Research Domains Pertaining to Substituted Thiazoles
Research into substituted thiazoles is a dynamic and expansive field, largely driven by the search for new therapeutic agents and functional materials. core.ac.ukrsc.org The development of efficient and diverse synthetic methods to create libraries of substituted thiazoles is a primary focus. rsc.org The Hantzsch thiazole synthesis, first reported in the 19th century, remains a cornerstone method, involving the condensation of an α-haloketone with a thioamide. ijarsct.co.intandfonline.com Modern research continues to refine and expand upon such methods to allow for more complex and functionalized thiazole architectures. rsc.org
A significant portion of research is dedicated to exploring the pharmacological potential of these compounds. Key domains of investigation include:
Antimicrobial Activity: Many thiazole derivatives have been synthesized and tested for their efficacy against various strains of bacteria and fungi. numberanalytics.comnih.govnih.gov For example, certain 2,4-disubstituted thiazoles have shown significant activity against microbes like Staphylococcus aureus and Candida albicans. tandfonline.com
Anticancer Activity: The thiazole scaffold is a recognized pharmacophore in oncology. nih.gov Derivatives are investigated for their ability to inhibit cancer cell proliferation, with some compounds showing potent activity against various tumor cell lines. nih.gov Clinically used anticancer drugs like Dasatinib and Ixabepilone contain the thiazole nucleus. nih.gov
Anti-inflammatory Activity: Researchers have developed thiazole derivatives that exhibit significant anti-inflammatory effects, highlighting their potential for treating inflammatory conditions. numberanalytics.comnih.gov
The exploration of structure-activity relationships (SAR) is crucial in these domains, seeking to understand how different substituents on the thiazole ring influence biological activity and guide the design of more potent and specific molecules. researchgate.netnih.gov
Structure
3D Structure
Properties
CAS No. |
41981-75-3 |
|---|---|
Molecular Formula |
C9H15NS |
Molecular Weight |
169.29 g/mol |
IUPAC Name |
4-ethyl-2-methyl-5-propyl-1,3-thiazole |
InChI |
InChI=1S/C9H15NS/c1-4-6-9-8(5-2)10-7(3)11-9/h4-6H2,1-3H3 |
InChI Key |
JDGOETBULMDHIE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(N=C(S1)C)CC |
Origin of Product |
United States |
Synthetic Methodologies for Thiazole, 4 Ethyl 2 Methyl 5 Propyl and Analogous Structures
Classical and Established Cyclization Strategies for Thiazoles
Long-standing methods for thiazole (B1198619) ring construction remain fundamental in organic synthesis, offering reliable, albeit sometimes harsh, routes to these heterocycles.
Hantzsch Thiazole Synthesis and its Adaptations
The Hantzsch thiazole synthesis, first reported in the late 19th century, is the most common and versatile method for preparing thiazole derivatives. pharmaguideline.comslideshare.netresearchgate.net The classical approach involves the condensation reaction between an α-haloketone and a thioamide. youtube.comamazonaws.com The reaction mechanism commences with a nucleophilic attack by the sulfur atom of the thioamide on the α-carbon of the haloketone, forming an intermediate which then cyclizes and dehydrates to yield the thiazole ring. slideshare.net
For the specific synthesis of 4-ethyl-2-methyl-5-propyl-thiazole, the Hantzsch method would employ thioacetamide (B46855) as the source for the 2-methyl group and an appropriately substituted α-haloketone. The required ketone is 3-halo-4-heptanone (where the halogen is typically chlorine or bromine), which provides the 4-ethyl and 5-propyl substituents.
Table 1: Proposed Hantzsch Synthesis for 4-ethyl-2-methyl-5-propyl-thiazole
| Reactant 1 | Reactant 2 | Conditions | Product |
| 3-Bromo-4-heptanone | Thioacetamide | Ethanol, Reflux | 4-ethyl-2-methyl-5-propyl-thiazole |
| 3-Chloro-4-heptanone | Thioacetamide | Methanol, Heat amazonaws.com | 4-ethyl-2-methyl-5-propyl-thiazole |
Adaptations to the Hantzsch synthesis often focus on improving yields, shortening reaction times, and employing milder or greener conditions. mdpi.com For instance, the use of catalysts like silica-supported tungstosilisic acid has been shown to be effective. mdpi.com Furthermore, modifications using N-bromosuccinimide (NBS) with a ketone and thiourea (B124793) in solvents like PEG-400 under microwave irradiation represent a greener alternative to using pre-synthesized, toxic α-haloketones. researchgate.net
Cook-Heilbron Synthesis Approaches
The Cook-Heilbron synthesis is a notable method for producing 5-aminothiazoles. pharmaguideline.comyoutube.comorganic-chemistry.org This reaction involves the interaction of α-aminonitriles with reagents such as carbon disulfide, dithioacids, or isothiocyanates under mild conditions. pharmaguideline.comyoutube.com The mechanism begins with the nucleophilic attack of the amine nitrogen of the α-aminonitrile onto the electrophilic carbon of the sulfur-containing reagent. youtube.com
However, the Cook-Heilbron synthesis is not directly applicable for the preparation of 4-ethyl-2-methyl-5-propyl-thiazole, as it inherently yields a thiazole with an amino group at the C5 position. youtube.comorganic-chemistry.org This method is more suited for synthesizing analogs where a C5-amino group is a desired feature. For example, reacting aminoacetonitrile (B1212223) with ethyldithioacetate can produce 2-methyl-5-aminothiazoles. youtube.com
Gabriel Thiazole Synthesis Mechanisms
The Gabriel synthesis of thiazoles involves the cyclization of α-acylaminoketones (or other α-acylaminocarbonyl compounds) using a stoichiometric amount of a sulfurizing agent, typically phosphorus pentasulfide (P₂S₅). pharmaguideline.comslideshare.netrsc.org This reaction generally produces 2,5-disubstituted thiazoles. The mechanism requires the conversion of the amide carbonyl to a thioamide, followed by an intramolecular cyclization and dehydration.
Like the Cook-Heilbron method, the direct application of the Gabriel synthesis to produce the 2,4,5-trisubstituted target compound is not straightforward. It would necessitate a specifically substituted α-acylaminoketone that could introduce the C4 substituent, which is not typical for this reaction's scope. For example, reacting N-(2-oxopropyl)acetamide with phosphorus pentasulfide yields 2,5-dimethylthiazole.
Herz Synthesis Considerations
The Herz reaction is a significant process in sulfur-nitrogen heterocyclic chemistry, but its primary application is the synthesis of 1,2,3-benzodithiazolium salts (Herz cations) from the reaction of anilines with disulfur (B1233692) dichloride (S₂Cl₂). researchgate.netorganic-chemistry.org These Herz compounds can subsequently be converted into other heterocycles, such as 2-aminobenzothiazoles. organic-chemistry.org
Therefore, the Herz synthesis is not a method for the de novo synthesis of non-annulated (non-fused) thiazole rings like 4-ethyl-2-methyl-5-propyl-thiazole. Its utility is confined to the synthesis of benzothiazole (B30560) systems, making it an irrelevant pathway for the specific target compound of this article. This is a critical consideration when evaluating synthetic strategies for simple thiazoles.
Modern and Efficient Synthetic Protocols for Thiazole Ring Formation
To overcome the limitations of classical methods, such as harsh conditions or the need for toxic reagents, modern synthetic protocols focus on efficiency, atom economy, and environmental compatibility.
One-Pot Multi-Component Reaction Sequences
One-pot multi-component reactions (MCRs) have emerged as a powerful and efficient strategy for synthesizing complex molecules like substituted thiazoles from simple starting materials in a single synthetic operation. mdpi.com Many of these modern methods are adaptations of the Hantzsch synthesis, designed to avoid the isolation of intermediates. researchgate.net
Table 2: Examples of One-Pot Thiazole Syntheses
| Reactants | Catalyst/Conditions | Product Type | Reference |
| 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, substituted benzaldehydes | Silica supported tungstosilisic acid, EtOH/H₂O | Substituted Hantzsch thiazole derivatives | mdpi.com |
| Ethyl acetoacetate, N-bromosuccinimide (NBS), thiourea | Mild reaction conditions | Ethyl 2-amino-4-methylthiazole-5-carboxylate | |
| α-diazoketones, thiourea | PEG-400, 100 °C, catalyst-free | 2-aminothiazoles | researchgate.net |
| 2-Benzyloxy-5-(2-bromo-acetyl)-benzoic acid methyl ester, thiosemicarbazide, pyrazole-4-carbaldehyde | Orthophosphoric acid, Acetonitrile | Multi-heterocyclic thiazole derivatives |
Chemoenzymatic Synthesis Techniques
The integration of enzymatic processes with traditional chemical synthesis, known as chemoenzymatic synthesis, offers a powerful strategy for creating complex molecules with high selectivity. While direct chemoenzymatic routes to 4-ethyl-2-methyl-5-propyl-thiazole are not extensively documented, the principles can be extrapolated from research on other complex molecules. A notable example is the synthesis of 4,5-dihydroxy-L-isoleucine, a key component of α-amanitin. nih.govchemrxiv.org This process utilizes non-heme iron dioxygenase enzymes to perform highly regio- and diastereoselective C-H oxidations on L-isoleucine. nih.gov
This biocatalytic approach highlights the potential for enzymes to introduce specific functional groups onto a substrate with a level of precision that is often difficult to achieve through conventional chemistry alone. nih.govchemrxiv.org Such enzymatic oxidations can be performed sequentially to build molecular complexity. nih.gov The application of this concept to thiazole synthesis could involve using engineered enzymes for the late-stage functionalization of a pre-formed thiazole ring or for the selective preparation of highly functionalized precursors, thereby offering a complementary and efficient route to complex targets like 4-ethyl-2-methyl-5-propyl-thiazole.
Environmentally Benign Methods in Thiazole Synthesis
In recent years, significant progress has been made in developing green and sustainable methods for synthesizing thiazole derivatives. bepls.comnih.gov These approaches aim to reduce environmental impact by using non-toxic catalysts, renewable starting materials, mild reaction conditions, and minimizing waste generation. nih.gov
Key environmentally benign strategies applicable to the synthesis of substituted thiazoles include:
One-Pot, Multi-Component Reactions: The classic Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide, can be adapted to greener conditions. mdpi.com Efficient, one-pot procedures have been developed that combine multiple reaction steps, thereby saving time, energy, and resources. bepls.commdpi.com
Green Solvents: Traditional organic solvents are often replaced with more environmentally friendly alternatives. Water has been successfully used as a solvent for the synthesis of 4-substituted-2-(alkylsulfanyl)thiazoles, yielding good results without the need for a catalyst. bepls.com
Alternative Energy Sources: Microwave irradiation and ultrasonic-mediated synthesis have emerged as effective techniques. bepls.comnih.gov These methods can significantly shorten reaction times, increase yields, and often eliminate the need for a catalyst or solvent. bepls.com For instance, the rapid synthesis of hydrazinyl thiazoles has been achieved under solvent- and catalyst-free conditions using microwave irradiation. bepls.com
Reusable Catalysts: The development of solid-supported, reusable catalysts is a cornerstone of green chemistry. Silica-supported tungstosilisic acid has been employed as a recoverable and reusable catalyst for the one-pot synthesis of Hantzsch thiazole derivatives, achieving high yields. mdpi.com
The following table summarizes various environmentally benign methods used for the synthesis of substituted thiazoles, analogous to the target compound.
| Method | Catalyst/Conditions | Solvent | Key Advantages | Yield Range |
| One-Pot Hantzsch Synthesis | Silica Supported Tungstosilisic Acid | - | Reusable catalyst, efficient | 79-90% mdpi.com |
| Microwave-Assisted Synthesis | None (catalyst-free) | None (solvent-free) | Rapid reaction (30-175s), high efficiency | Good to Excellent bepls.com |
| Catalyst-Free Cyclization | Reflux | Water | Use of green solvent, simplicity | 75-90% bepls.com |
Catalytic Methodologies in Thiazole Synthesis
Catalysis is central to the modern synthesis of thiazoles, offering pathways to these heterocyclic compounds with greater efficiency and selectivity. The development of novel catalysts, particularly those that are easily recoverable and reusable, has transformed the field. benthamdirect.com
Application of Magnetically Recoverable Catalysts
A significant advancement in sustainable chemical synthesis is the use of magnetically recoverable catalysts. researchgate.net These catalysts typically consist of magnetic nanoparticles, such as iron oxide (Fe₃O₄), which are functionalized with catalytically active sites. benthamdirect.comresearchgate.net Their primary advantage is the ease of separation from the reaction mixture using an external magnet, which simplifies product purification, minimizes catalyst loss, and allows for multiple reuse cycles. benthamdirect.comresearchgate.net
Several magnetic nanocatalyst systems have been reported for the synthesis of thiazole compounds and other related heterocycles. benthamdirect.comtandfonline.com For example, copper ferrite (B1171679) (CuFe₂O₄) nanoparticles have been used as a recyclable, ligand-free catalyst for synthesizing 2-thio-substituted benzothiazoles. researchgate.net This catalyst can be recovered and reused for up to four cycles without a significant drop in its activity. researchgate.net Similarly, other systems like Fe₃O₄@SiO₂-based catalysts have been designed for the efficient synthesis of organosulfur compounds, including thiazole derivatives. researchgate.net
The table below details examples of magnetically recoverable catalysts used in the synthesis of related heterocyclic compounds.
| Catalyst | Reaction Type | Key Features | Reusability |
| Nano CuFe₂O₄ | Synthesis of 2-thio-substituted benzothiazoles | Ligand-free, efficient under mild conditions | Up to 4 cycles with sustained activity researchgate.net |
| Fe₃O₄@SiO₂-PMA-Cu | Synthesis of β-thiolo/benzyl-1,2,3-triazoles | Effective in aqueous medium | Reusable for several consecutive runs researchgate.net |
| Fe₃O₄@SiO₂-ABMA-MnCl₂ | Synthesis of 2,4,5-triaryl-1H-imidazoles | High to excellent yields, short reaction time (<1 hr) | High reusability aligns with green chemistry principles researchgate.net |
Emerging Catalytic Systems for Thiazole Functionalization
Beyond magnetically recoverable systems, research into emerging catalysts continues to broaden the toolkit for thiazole synthesis. These novel systems are designed to offer improved activity, selectivity, and stability. Recent developments include the use of unique metal complexes and advanced nanomaterials. tandfonline.comacs.org
For instance, newly developed thiazole-palladium(II) complexes have demonstrated powerful catalytic activity in the synthesis of pyrazole-4-carbonitrile derivatives under ultrasonic irradiation. acs.org The design of such specific metal-ligand complexes allows for fine-tuning of the catalyst's electronic and steric properties to control reaction outcomes. Another area of progress is the use of multifunctional nanocomposites, such as a yolk-shell structured magnetic organosilica nanocomposite (YS-Fe₃O₄@Am-PMO), which has shown high efficiency and durability as a nanocatalyst in condensation reactions, a common step in heterocyclic synthesis. acs.org These advanced catalytic systems are crucial for enabling challenging chemical transformations and for the efficient construction of complex molecular architectures like functionalized thiazoles. tandfonline.com
Derivatization and Functionalization Strategies Post-Synthesis
The functionalization of the thiazole core is critical for creating a diverse range of molecules. Strategies that allow for the precise introduction of various substituents at positions 2, 4, and 5 are of great interest. acs.org
Introduction of Alkyl and Heteroaryl Substituents at Positions 2, 4, and 5
A highly effective method for generating 2,4,5-trisubstituted thiazoles involves the chemoselective thionation and subsequent cyclization of functionalized enamide precursors. acs.orgnih.gov This strategy offers a high degree of flexibility, allowing for the introduction of diverse functional groups. acs.org
The process often starts with 5-oxazolone derivatives, which undergo nucleophilic ring-opening with various agents like alkoxides or amines. acs.orgacs.org This step generates highly functionalized enamide intermediates. The subsequent treatment of these enamides with a thionating agent, such as Lawesson's reagent, triggers a one-step thionation-cyclization cascade to yield the desired 2,4,5-trisubstituted thiazole. acs.orgresearchgate.net This approach has been successfully used to place a wide variety of substituents, including ester groups, N-substituted carboxamides, and peptide functionalities, at the 4-position of the thiazole ring. nih.govresearchgate.net The diversity at the 2- and 5-positions is typically dictated by the initial choice of the 5-oxazolone precursor. acs.org
The following table provides examples of substituents introduced into the thiazole ring using such derivatization strategies.
| Position | Type of Substituent | Precursor/Reagent | Reference |
| 2 | Phenyl, 2-Thienyl | 2-Substituted-4-methylene-5-oxazolone | acs.org, nih.gov |
| 4 | Ester, N-substituted carboxamide, Peptide | Functionalized enamides from oxazolone (B7731731) ring-opening | acs.org, nih.gov |
| 5 | (Het)aryl, Methylthio | 4-[(Methylthio)(het)arylmethylene]-5-oxazolone | acs.org, nih.gov |
Functional Group Interconversions on the Thiazole Core
The strategic modification of a pre-formed thiazole ring through functional group interconversions (FGI) is a cornerstone of modern synthetic organic chemistry. This approach allows for the late-stage introduction of various substituents, providing a flexible and efficient route to a diverse array of thiazole derivatives. These transformations are pivotal for creating complex molecules with specific properties, such as the target compound, Thiazole, 4-ethyl-2-methyl-5-propyl-. Key FGI methodologies applicable to the thiazole core include metallation followed by electrophilic quenching, halogenation, and metal-catalyzed cross-coupling reactions.
Lithiation and Subsequent Electrophilic Substitution
Direct deprotonation of the thiazole ring using strong organolithium bases is a powerful method for introducing functional groups. The acidity of the protons on the thiazole ring generally follows the order C2 > C5 > C4. The C2-proton is the most acidic due to the inductive effect of the adjacent sulfur and nitrogen atoms, making it readily removable by bases like n-butyllithium (n-BuLi). pharmaguideline.comcdnsciencepub.com Once formed, the resulting lithiated thiazole is a potent nucleophile that can react with a variety of electrophiles to install new substituents.
For instance, deprotonation at C2 with organolithium compounds allows for the subsequent reaction with electrophiles such as aldehydes, ketones, or alkyl halides. pharmaguideline.com In cases where the 2-position is already substituted, lithiation can be directed to the C5 position. The regioselectivity of lithiation can be influenced by the substituents already present on the ring. For example, deprotonation of 2,4-dimethylthiazole-5-carboxylic acid with either n-BuLi or lithium diisopropylamide (LDA) occurs specifically at the 2-methyl group, demonstrating how existing functional groups can direct the site of metallation. rsc.org
The table below summarizes representative examples of functionalization via lithiation of the thiazole core.
| Starting Material | Reagent(s) | Site of Lithiation | Electrophile | Product | Reference(s) |
| Thiazole | n-BuLi | C2 | R-X (Alkyl Halide) | 2-Alkylthiazole | pharmaguideline.com |
| Thiazole | n-BuLi | C2 | RCHO (Aldehyde) | Thiazole-2-carbaldehyde | wikipedia.org |
| 3,5-Dimethylisoxazole | n-BuLi | C5-methyl | CO2 | 3-Methylisoxazole-5-acetic acid | cdnsciencepub.com |
| 2,4-Dimethylthiazole-5-carboxylic acid | LDA or n-BuLi | 2-methyl | Various | 2-Substituted-4-methylthiazole-5-carboxylic acid | rsc.org |
| 4-Methylisothiazole | n-BuLi | C5 | N/A | 5-Lithio-4-methylisothiazole | researchgate.net |
This interactive table provides examples of lithiation reactions on thiazole and related azole cores.
Halogenation of the Thiazole Ring
The introduction of halogen atoms onto the thiazole nucleus serves as a crucial step for further functionalization, particularly through metal-catalyzed cross-coupling reactions. Electrophilic halogenation of thiazoles typically occurs at the C5-position, which is the most electron-rich position in the ring. pharmaguideline.com Reagents such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) are commonly employed for this purpose. numberanalytics.com
The reactivity of the thiazole ring towards halogenation can be influenced by the substituents present. For example, 2-aminothiazoles can be efficiently halogenated under mild conditions using copper(I) or copper(II) halides. acs.org This method allows for the regioselective preparation of monohalo and dihalo thiazole derivatives. Studies have shown that for 2-amino-4-(phenyl)ethynyl-1,3-thiazole, bromination occurs first at the C5 position at low temperatures. acs.org
| Thiazole Derivative | Halogenating Agent | Position of Halogenation | Product | Reference(s) |
| Thiazole | NBS or NCS | C5 | 5-Halothiazole | numberanalytics.com |
| 2-Amino-1,3-thiazoles | CuX or CuX₂ (X=Cl, Br, I) | C5 | 2-Amino-5-halothiazole | acs.org |
| Thiazolo[5,4-d]thiazole (B1587360) | Pyridine-catalyzed halogenation | C2 and C5 | Dihalogenated derivative | udayton.edu |
This interactive table summarizes common methods for the halogenation of the thiazole core.
Metal-Catalyzed Cross-Coupling Reactions
Halogenated thiazoles are versatile intermediates for constructing more complex molecules like 4-ethyl-2-methyl-5-propylthiazole through metal-catalyzed cross-coupling reactions. These powerful reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds. Common examples include the Suzuki-Miyaura, Stille, and Negishi couplings. numberanalytics.com
Suzuki-Miyaura Coupling: This reaction involves the coupling of a thiazole boronic acid or ester with an aryl or alkyl halide in the presence of a palladium catalyst. numberanalytics.com
Stille Coupling: In this reaction, a thiazole stannane (B1208499) (organotin compound) is coupled with an aryl or alkyl halide, also catalyzed by palladium. numberanalytics.com
Negishi Coupling: This method utilizes a thiazole organozinc reagent, which is coupled with an aryl or alkyl halide using a palladium or nickel catalyst. numberanalytics.com
These reactions provide a modular approach to introduce substituents like the ethyl and propyl groups onto a pre-functionalized thiazole ring. For example, a 5-bromothiazole (B1268178) derivative could be coupled with propylboronic acid via a Suzuki reaction to install the propyl group at the C5 position.
| Coupling Reaction | Thiazole Reagent | Coupling Partner | Catalyst | Resulting Bond | Reference(s) |
| Suzuki-Miyaura | Thiazole boronic acid/ester | Aryl/Alkyl Halide | Pd(0)/Pd(II) | Thiazole-Aryl/Alkyl | numberanalytics.com |
| Stille | Thiazole stannane | Aryl/Alkyl Halide | Pd(0)/Pd(II) | Thiazole-Aryl/Alkyl | numberanalytics.com |
| Negishi | Thiazole organozinc | Aryl/Alkyl Halide | Pd(0)/Ni(II) | Thiazole-Aryl/Alkyl | numberanalytics.com |
| Direct C-H Arylation | Thiazole | Aryl Iodide | CuI | Thiazole-Aryl | organic-chemistry.org |
This interactive table outlines major metal-catalyzed cross-coupling reactions for thiazole functionalization.
By employing a sequence of these functional group interconversions, it is synthetically feasible to build the specific substitution pattern of Thiazole, 4-ethyl-2-methyl-5-propyl-. For instance, one could envision starting with 2-methylthiazole, performing a Friedel-Crafts acylation to introduce an acetyl group at C4, which could be reduced to the ethyl group. Subsequent halogenation at C5, followed by a cross-coupling reaction with a propyl-organometallic reagent, would yield the final target molecule.
Chemical Reactivity and Mechanistic Pathways of Thiazole, 4 Ethyl 2 Methyl 5 Propyl and Derivatives
Influence of Aromaticity and Electronic Structure on Thiazole (B1198619) Reactivity
The thiazole ring is a five-membered, planar, and aromatic system. wikipedia.orgnih.govslideshare.net Its aromaticity stems from the delocalization of a lone pair of electrons from the sulfur atom, which, along with the π-electrons from the carbon-carbon and carbon-nitrogen double bonds, creates a stable 6π-electron system that adheres to Hückel's rule. nih.govyoutube.com This aromatic character is more pronounced in thiazoles than in the analogous oxazoles. wikipedia.org Evidence for its aromaticity can be found in the 1H NMR chemical shifts of the ring protons, which resonate between 7.27 and 8.77 ppm, indicating a significant diamagnetic ring current. wikipedia.orgnih.gov
The electronic structure of the thiazole ring is characterized by an uneven distribution of π-electron density. The nitrogen atom, being more electronegative, draws electron density towards itself, creating a pyridine-like character. chemicalbook.com Conversely, the sulfur atom acts as an electron donor through its lone pair. pharmaguideline.com This interplay results in a system where the C2 position is the most electron-deficient, the C4 position is nearly neutral, and the C5 position is the most electron-rich. chemicalbook.compharmaguideline.com
This inherent electronic distribution governs the molecule's reactivity. The lone pair of electrons on the nitrogen atom makes it the primary site for protonation. pharmaguideline.com The calculated π-electron density clearly indicates that the electron-rich C5 carbon is the preferred site for electrophilic attack, while the electron-poor C2 carbon is the primary target for nucleophiles. wikipedia.orgnih.govchemicalbook.comresearchgate.net
| Property | Description | Source(s) |
| Aromaticity | Possesses a stable 6π-electron system due to delocalization of a sulfur lone pair. More aromatic than oxazoles. | wikipedia.orgnih.govyoutube.com |
| Electronic Distribution | C2: Most electron-deficient. | chemicalbook.compharmaguideline.com |
| C4: Approximately neutral. | chemicalbook.compharmaguideline.com | |
| C5: Most electron-rich. | chemicalbook.compharmaguideline.com | |
| Basicity | The nitrogen atom (N3) is the most basic site and is readily protonated. | pharmaguideline.com |
Electrophilic Substitution Reactions of the Thiazole Ring
Electrophilic substitution is a key reaction class for thiazoles, with the outcome heavily influenced by the ring's electronic landscape and the nature of any substituents present. numberanalytics.com
Due to its higher electron density, the C5 position is the principal site for electrophilic substitution on the thiazole ring. numberanalytics.comwikipedia.orgnih.govchemicalbook.compharmaguideline.comresearchgate.net Reactions such as halogenation, nitration, and Friedel-Crafts acylation typically occur at this position. numberanalytics.compharmaguideline.com If the C5 position is already occupied, as in the case of 4-ethyl-2-methyl-5-propyl-thiazole, electrophilic substitution at other positions becomes significantly more difficult. pharmaguideline.com The C4 position is the second most favorable site for electrophilic attack, though it is considerably less reactive than C5. chemicalbook.compharmaguideline.comresearchgate.net For instance, mercuration of thiazole with mercury acetate (B1210297) shows a preference order of C5 > C4 > C2. pharmaguideline.com
The presence of substituents on the thiazole ring can significantly modulate its reactivity towards electrophiles. Electron-donating groups, such as the methyl group at the C2 position and the ethyl group at the C4 position in 4-ethyl-2-methyl-5-propyl-thiazole, enhance the electron density of the ring. An electron-donating group at C2, in particular, facilitates electrophilic attack at the C5 position, even under mild conditions. pharmaguideline.com
Conversely, electron-withdrawing groups deactivate the ring towards electrophilic substitution. In the specific case of 4-ethyl-2-methyl-5-propyl-thiazole, the C5 position is blocked by a propyl group. This, combined with the presence of electron-donating groups at C2 and C4, would make further electrophilic substitution on the ring challenging, as the most activated site is unavailable.
| Reaction | Reagents | Preferred Position | Influence of Substituents | Source(s) |
| Halogenation | N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS) | C5 | Activated by electron-donating groups at C2. | numberanalytics.compharmaguideline.com |
| Nitration | Nitric acid, Sulfuric acid | C5 | Generally requires activating groups. | numberanalytics.com |
| Friedel-Crafts Acylation | Lewis acid catalyst | C5 | Requires activating groups. | numberanalytics.com |
| Mercuration | Mercury acetate | C5 > C4 > C2 | pharmaguideline.com |
Nucleophilic Substitution Reactions on Thiazole Derivatives
Nucleophilic substitution reactions are also a characteristic feature of thiazole chemistry, primarily occurring at the electron-deficient C2 position or involving the displacement of leaving groups from the ring. numberanalytics.compharmaguideline.com
The C2 position of the thiazole ring is the most electron-deficient and, therefore, highly susceptible to nucleophilic attack. nih.govchemicalbook.compharmaguideline.comresearchgate.net This reactivity is further enhanced by the fact that the proton at C2 is the most acidic on the ring. nih.gov Strong bases, such as organolithium compounds, can deprotonate the C2 position, creating a nucleophilic C2-lithiothiazole intermediate. wikipedia.org This intermediate can then react with a variety of electrophiles, enabling functionalization at this site. wikipedia.orgpharmaguideline.com
Halogen atoms attached to the thiazole ring, particularly at the C2 position, serve as good leaving groups and are readily displaced by nucleophiles. pharmaguideline.comias.ac.in The reactivity of halogen-substituted thiazoles in nucleophilic aromatic substitution (SNAr) reactions can also occur at the C4 and C5 positions. pharmaguideline.comrsc.org
The efficiency of these substitution reactions is sensitive to several factors, including the nature of the nucleophile, the solvent, and the counterion of the nucleophilic reagent. rsc.org Interestingly, in some cases, 4-halogenothiazoles have been observed to be more reactive towards nucleophiles than their 2-halogeno isomers. rsc.org The reaction generally proceeds through an addition-elimination mechanism. rsc.org For electron-deficient heteroarenes, these reactions can often proceed without the need for additional activating electron-withdrawing groups. nih.gov
| Position | Reactivity | Activating Factors | Common Reactions | Source(s) |
| C2 | Highly susceptible to nucleophilic attack. | Electron-deficient nature of the carbon. Acidity of C2-H. | Deprotonation with strong bases followed by reaction with electrophiles. Displacement of halogen substituents. | wikipedia.orgnih.govchemicalbook.compharmaguideline.comresearchgate.netias.ac.in |
| C4/C5 | Susceptible to nucleophilic attack if a good leaving group (e.g., halogen) is present. | Presence of a leaving group. | Displacement of halogen substituents. | pharmaguideline.comrsc.org |
Oxidation Reactions of the Thiazole Nucleus
Oxidation of the thiazole ring can occur at either the nitrogen or the sulfur atom, depending on the oxidant and reaction conditions.
The nitrogen atom at position 3 of the thiazole ring possesses a lone pair of electrons and can be readily oxidized to form the corresponding aromatic thiazole N-oxide. wikipedia.orgthieme-connect.de This reaction is typically achieved using various oxidizing agents. wikipedia.org The formation of the N-oxide modifies the electronic properties of the ring, enhancing the acidity of the ring protons, particularly at the C2 position. thieme-connect.de
The oxidation of α-methyl groups on heterocyclic N-oxides to aldehydes is a known transformation, often utilizing selenium dioxide (Riley oxidation). mdpi.com For instance, the oxidation of methyl-substituted quinoline (B57606) N-oxides yields the corresponding aldehydes in high yields. mdpi.com This suggests a potential pathway for the functionalization of the 2-methyl group in 4-ethyl-2-methyl-5-propylthiazole following N-oxidation.
Table 1: General Oxidation Reactions for Thiazole N-Oxide Formation
| Reactant | Oxidizing Agent | Product | Reference |
|---|---|---|---|
| Thiazole | Various Oxidants | Thiazole N-Oxide | wikipedia.orgthieme-connect.de |
This table presents generalized reactions for thiazole derivatives.
The sulfur atom in the thiazole ring can undergo oxidation to form sulfoxides and, upon further oxidation, sulfones. libretexts.org This transformation is characteristic of thioethers in general. The oxidation state of sulfur can range from -2 in the parent thiazole to +4 in the sulfoxide (B87167) and +6 in the sulfone. libretexts.org
Hydrogen peroxide (H₂O₂) is a common oxidant for this purpose, often in the presence of a catalyst. organic-chemistry.orgrsc.org The selectivity towards the sulfoxide or the sulfone can often be controlled by the stoichiometry of the oxidizing agent. organic-chemistry.orgacsgcipr.org While the formation of thiazole S-oxides and S,S-dioxides has been reported, some early literature suggested these might be misidentified N-oxides, though modern spectroscopic methods can readily distinguish these structures. thieme-connect.de The oxidation of sulfides to sulfoxides and sulfones is a well-established synthetic procedure. organic-chemistry.orgorganic-chemistry.org For instance, various aromatic and aliphatic sulfides are selectively oxidized using 30% H₂O₂ with a recyclable silica-based tungstate (B81510) catalyst. organic-chemistry.org
Table 2: General Oxidation Reactions at the Sulfur Center
| Reactant | Oxidizing Agent/Catalyst | Product | Reference |
|---|---|---|---|
| Sulfide (B99878) | H₂O₂ / Tantalum Carbide | Sulfoxide | organic-chemistry.org |
| Sulfide | H₂O₂ / Niobium Carbide | Sulfone | organic-chemistry.org |
This table illustrates general oxidation reactions applicable to the sulfur atom in the thiazole ring.
Alkylation and Quaternization Reactions of Thiazoles
The nitrogen atom in the thiazole ring is basic and nucleophilic, making it a prime site for alkylation reactions.
Thiazoles readily react with alkylating agents, such as alkyl halides or tosylates, at the nitrogen atom (N3) to form quaternary thiazolium salts. wikipedia.orgthieme-connect.depharmaguideline.com This N-alkylation results in the formation of a positively charged thiazolium cation. pharmaguideline.com The rate of this reaction is dependent on the substituents present on the thiazole ring. thieme-connect.de The resulting thiazolium salts are often crystalline solids and are key intermediates in various synthetic applications. wikipedia.orgthieme-connect.de For example, a process for preparing N-alkylated thiazolium salts involves the reaction of thiazoles with various alkylating agents. google.com
A crucial aspect of thiazolium salt chemistry is their role as precursors to N-heterocyclic carbenes (NHCs). The proton at the C2 position of an N-alkyl thiazolium salt becomes significantly acidic. wikipedia.orgpharmaguideline.com Treatment of the thiazolium salt with a strong base results in the deprotonation at this C2 position, yielding a stable N-heterocyclic carbene. wikipedia.org
These thiazole-derived carbenes are widely used as organocatalysts, most notably in reactions like the benzoin (B196080) condensation and the Stetter reaction. wikipedia.orgresearchgate.net A family of thiazolium salt-derived NHCs has been synthesized and their catalytic activity investigated, demonstrating their importance in organic synthesis. researchgate.net
Table 3: General Reactions for Thiazolium Salt and Carbene Formation
| Reactant | Reagent(s) | Product | Reference |
|---|---|---|---|
| Thiazole | Alkyl Halide (R-X) | N-Alkyl Thiazolium Halide | wikipedia.orgpharmaguideline.com |
This table outlines the general pathway from thiazoles to N-heterocyclic carbenes.
Other Significant Reaction Pathways Involving Thiazoles
Beyond oxidation and alkylation, the thiazole nucleus in a compound like 4-ethyl-2-methyl-5-propylthiazole can undergo other important reactions.
Deprotonation at C2: The proton at the C2 position of the thiazole ring is the most acidic and can be removed by strong bases like organolithium compounds (e.g., n-butyllithium). wikipedia.orgpharmaguideline.com The resulting 2-lithiothiazole is a potent nucleophile that can react with a variety of electrophiles, such as aldehydes, ketones, and alkyl halides, allowing for the introduction of substituents at the C2 position. pharmaguideline.com However, in the target molecule, the C2 position is already substituted with a methyl group.
Reactions of the 2-Methyl Group: The methyl group at the C2 position is activated by the adjacent electron-withdrawing thiazole ring. It can undergo condensation reactions with electrophiles like aromatic aldehydes, similar to the reactivity of 2-methylpyridine. pharmaguideline.com
Electrophilic Aromatic Substitution: Electrophilic substitution on the thiazole ring generally occurs at the C5 position, which is the most electron-rich. wikipedia.orgpharmaguideline.com However, in 4-ethyl-2-methyl-5-propylthiazole, the C5 position is blocked by the propyl group, thus preventing typical electrophilic substitution reactions at this site.
Donor–Acceptor Interactions
Thiazole and its derivatives can act as electron donors in the formation of donor-acceptor (D-A) complexes, a property crucial for the development of organic electronic materials. libretexts.orgnih.gov The electron-rich nature of the thiazole ring in 4-ethyl-2-methyl-5-propylthiazole, augmented by the inductive effects of the three alkyl substituents, makes it a competent electron donor.
In D-A systems, the thiazole moiety can be paired with a suitable electron acceptor. The interaction involves the transfer of electron density from the highest occupied molecular orbital (HOMO) of the thiazole (the donor) to the lowest unoccupied molecular orbital (LUMO) of the acceptor. This interaction leads to the formation of charge-transfer complexes, which often exhibit unique photophysical properties. The energy of the HOMO of the thiazole derivative is a key determinant of its donor strength; a higher HOMO energy level generally corresponds to a stronger donor. The alkyl groups in 4-ethyl-2-methyl-5-propylthiazole raise the HOMO energy level compared to unsubstituted thiazole, thereby enhancing its donor character.
The mechanism of interaction is primarily through-space orbital overlap between the donor and acceptor molecules. The stability of the resulting complex is dependent on the extent of this overlap and the energy difference between the donor's HOMO and the acceptor's LUMO.
Table 1: Comparison of Electronic Properties of Substituted Thiazoles
| Compound | Substituents | Expected HOMO Energy | Donor Strength |
| Thiazole | None | Base | Moderate |
| 2-Methylthiazole | Electron-donating | Higher than thiazole | Increased |
| Thiazole, 4-ethyl-2-methyl-5-propyl- | Three electron-donating alkyl groups | Significantly higher than thiazole | Strong |
| 2-Nitrothiazole | Electron-withdrawing | Lower than thiazole | Decreased |
This table is illustrative and based on general principles of substituent effects on aromatic systems.
Cycloaddition Reactions
Thiazoles can participate in cycloaddition reactions, although the aromatic stabilization of the thiazole ring often necessitates forcing conditions or the use of highly reactive dienophiles or dipolarophiles. nih.gov The increased electron density in 4-ethyl-2-methyl-5-propylthiazole, due to its alkyl substituents, can enhance its reactivity as a diene or a dipolarophile component in certain cycloaddition reactions.
[4+2] Cycloaddition (Diels-Alder Reaction):
In a formal sense, the thiazole ring can act as a diene. Diels-Alder reactions of thiazoles typically require high temperatures and often result in the extrusion of a small molecule, such as hydrogen sulfide or a nitrile, to form a more stable aromatic product like a pyridine (B92270) or thiophene. The reaction of an electron-rich thiazole like 4-ethyl-2-methyl-5-propylthiazole with a strong dienophile, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), would likely proceed through a concerted or stepwise mechanism to form a bicyclic adduct, which then undergoes rearomatization. nih.gov
[3+2] Cycloaddition:
Thiazolium ylides, which can be generated from thiazolium salts by deprotonation, can act as 1,3-dipoles in [3+2] cycloaddition reactions. nih.gov While this requires prior functionalization to a thiazolium salt, it represents a potential pathway for forming five-membered rings fused to the thiazole core. The alkyl groups on 4-ethyl-2-methyl-5-propylthiazole would influence the stability and reactivity of the corresponding thiazolium ylide.
The general mechanism for a [3+2] cycloaddition involves the concerted or stepwise reaction of the 1,3-dipole with a dipolarophile (e.g., an alkene or alkyne) to form a five-membered heterocyclic ring. uchicago.edu
Table 2: Potential Cycloaddition Reactions of Substituted Thiazoles
| Reaction Type | Reactant 1 (Thiazole derivative) | Reactant 2 | Conditions | Potential Product Type |
| [4+2] Cycloaddition | Thiazole, 4-ethyl-2-methyl-5-propyl- | Maleic anhydride | High temperature | Substituted pyridine (after extrusion) |
| [4+2] Cycloaddition | Thiazole, 4-ethyl-2-methyl-5-propyl- | Dimethyl acetylenedicarboxylate | High temperature | Substituted pyridine (after extrusion) |
| [3+2] Cycloaddition | Thiazolium ylide of 4-ethyl-2-methyl-5-propylthiazole | N-Phenylmaleimide | Base, heat | Fused pyrrolidine (B122466) derivative |
This table presents hypothetical reactions based on the known reactivity of the thiazole ring system.
Photochemical Transformations
The photochemistry of thiazoles can lead to complex rearrangements and the formation of various isomers. uchicago.edu Upon absorption of UV light, thiazoles are excited to a singlet excited state, which can then undergo a variety of transformations, including electrocyclization and ring contraction/ring expansion pathways.
For a substituted thiazole like 4-ethyl-2-methyl-5-propylthiazole, photochemical irradiation could lead to a permutation of the substituent positions on the ring. The proposed mechanism often involves the formation of a high-energy Dewar-type intermediate or a tricyclic valence isomer. These intermediates can then rearrange to form different substituted thiazoles or other heterocyclic systems.
The specific outcome of the photochemical reaction is highly dependent on the substitution pattern, the solvent, and the irradiation wavelength. For instance, the irradiation of substituted thiazoles has been shown to lead to the formation of the corresponding isothiazole (B42339) isomers. The mechanism is thought to proceed through a series of bond cleavages and reformations involving bicyclic intermediates.
Dimerization Processes
While the dimerization of thiazole itself is not a commonly reported reaction under typical conditions, oxidative dimerization of related thioamides is a known route to 1,2,4-thiadiazoles. acs.org The potential for dimerization of 4-ethyl-2-methyl-5-propylthiazole would likely require specific catalytic or electrochemical conditions to overcome the aromatic stability of the ring.
Hypothetically, a radical-mediated dimerization could occur under oxidative conditions. This might involve the formation of a thiazolyl radical, which could then couple with another radical to form a bithiazole derivative. The positions of the alkyl groups would direct the regioselectivity of such a coupling reaction.
Another possibility is a photochemically induced dimerization, where the excited state of the thiazole could react with a ground-state molecule to form a cyclobutane-type dimer via a [2+2] cycloaddition. However, such reactions are generally more common for alkenes and are less favored for aromatic systems due to the loss of aromaticity.
Computational and Theoretical Chemistry Studies on Thiazole, 4 Ethyl 2 Methyl 5 Propyl Systems
Quantum Chemical Methodologies Applied to Thiazole (B1198619) Derivatives
Quantum chemical methodologies are fundamental tools for investigating the electronic structure and properties of molecules. For thiazole derivatives, these methods provide a framework for understanding their behavior at a subatomic level.
Density Functional Theory (DFT) has become a popular quantum chemical method for studying thiazole systems due to its balance of accuracy and computational cost. DFT is used to calculate a wide range of molecular properties by focusing on the electron density rather than the complex many-electron wavefunction.
Researchers have employed DFT to investigate the structural parameters, vibrational frequencies, and electronic properties of various thiazole derivatives. researchgate.netnih.gov For instance, the B3LYP functional combined with various basis sets, such as 6-311G(d,p), is commonly used for geometry optimization and electronic structure calculations of substituted thiazoles. researchgate.netresearchgate.net Such studies have been instrumental in understanding the influence of different substituents on the thiazole ring's geometry and stability. nih.gov DFT calculations have also been applied to explore the mechanisms of chemical reactions, such as the biotransformation of thiazole-containing drugs, by determining the energy barriers for metabolic pathways like epoxidation and oxidation. nih.gov Furthermore, DFT has been used to predict the acidity constants (pKa values) of substituted thiazoles by calculating their physical and thermodynamic parameters in both protonated and non-protonated forms. researchgate.net
Table 1: Illustrative DFT-Calculated Properties for Thiazole Derivatives
| Property | Calculated Value (Illustrative) | Significance |
|---|---|---|
| Total Energy | -X Hartrees | Indicates the overall stability of the molecule. |
| Dipole Moment | ~2-3 Debye | Reflects the polarity and intermolecular interactions. |
| Heat of Formation | Y kcal/mol | Change in enthalpy during the formation of the compound. |
Note: The values in this table are illustrative and based on general findings for substituted thiazoles.
Ab-initio, or "from first principles," calculations are another cornerstone of computational chemistry, relying solely on fundamental physical constants and the principles of quantum mechanics without empirical parameters. youtube.com These methods, while often more computationally intensive than DFT, can provide highly accurate results.
For thiazole derivatives, ab-initio methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) have been used to perform geometry optimizations and to calculate electronic properties. researchgate.netnih.gov For example, ab-initio calculations at the RHF/6-31G* and MP2/6-31G//RHF/6-31G levels of theory have been performed on 2-methyl-4-carboxamido-oxazoles and -thiazoles to develop optimized force field parameters for molecular mechanics studies. nih.gov These studies involve analyzing rotational profiles and conjugation effects to refine models for larger biomolecular simulations. nih.gov Comparing the results from ab-initio methods with experimental data, such as X-ray diffraction, helps to validate the computational models and provide a more complete picture of the molecular structure. researchgate.net
Electronic Structure Analysis and Molecular Orbitals
The electronic structure of a molecule dictates its chemical reactivity and spectroscopic properties. For 4-ethyl-2-methyl-5-propylthiazole, analyzing its molecular orbitals provides a detailed understanding of its electronic behavior.
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.govasianpubs.org
Table 2: Illustrative Frontier Molecular Orbital Energies for a Substituted Thiazole
| Molecular Orbital | Energy (eV) (Illustrative) | Implication for Reactivity |
|---|---|---|
| HOMO | -5.5 to -6.5 | Electron-donating capability. |
| LUMO | -0.5 to -1.5 | Electron-accepting capability. |
| HOMO-LUMO Gap (ΔE) | 4.5 to 5.5 | Indicator of chemical stability and reactivity. |
Note: These values are estimations based on published data for similar thiazole derivatives and serve as an illustrative guide.
Natural Bond Orbital (NBO) analysis is a computational technique used to study the delocalization of electron density within a molecule, providing insights into intramolecular and intermolecular interactions, charge transfer, and the stability arising from hyperconjugation. sid.irnih.gov NBO analysis translates the complex molecular wavefunction into a more intuitive picture of localized bonds and lone pairs.
Table 3: Illustrative NBO Analysis - Second-Order Perturbation Theory for a Thiazole Derivative
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) (Illustrative) |
|---|---|---|
| LP (1) N3 | π* (C2-S1) | ~20-30 |
| LP (1) S1 | σ* (C2-N3) | ~5-10 |
| π (C4-C5) | π* (C2-N3) | ~15-25 |
Note: LP denotes a lone pair, and π\ and σ* denote antibonding orbitals. The values are illustrative, based on general findings for thiazole systems.*
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the excited states of molecules and predicting their electronic absorption spectra (UV-Vis spectra). bohrium.com By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can help to understand the nature of these transitions, such as n→π* or π→π* transitions. researchgate.net
In the study of thiazole derivatives, TD-DFT has been successfully used to assign the observed bands in their experimental UV-Vis spectra. bohrium.comtandfonline.com The calculations can predict the maximum absorption wavelengths (λmax) and the oscillator strengths of electronic transitions. nih.gov These theoretical spectra are often in good agreement with experimental measurements, providing a reliable tool for characterizing new compounds. bohrium.com For 4-ethyl-2-methyl-5-propylthiazole, TD-DFT calculations would likely predict electronic transitions within the UV region, originating from the π-system of the thiazole ring. The specific positions of the absorption maxima would be influenced by the electronic effects of the alkyl substituents.
Table 4: Illustrative TD-DFT Results for a Thiazole Derivative
| Transition | Calculated Wavelength (λmax, nm) (Illustrative) | Oscillator Strength (f) (Illustrative) | Major Contribution |
|---|---|---|---|
| S0 → S1 | ~250-270 | > 0.1 | HOMO → LUMO (π→π*) |
| S0 → S2 | ~220-240 | > 0.05 | HOMO-1 → LUMO (π→π*) |
Note: S0 represents the ground state, and S1, S2 represent excited states. The values are illustrative and based on general trends for substituted thiazoles.
Reactivity Descriptors and Computational Prediction
Computational chemistry offers a powerful toolkit for the prediction of chemical reactivity. By calculating various electronic properties, it is possible to understand how 4-ethyl-2-methyl-5-propylthiazole is likely to interact with other chemical species.
Global reactivity descriptors provide a general overview of a molecule's reactivity, while local descriptors, such as Fukui functions, pinpoint specific atomic sites prone to electrophilic, nucleophilic, or radical attack. These descriptors are derived from conceptual Density Functional Theory (DFT).
Studies on substituted thiazole and imidazole (B134444) derivatives have shown that the nature of the substituents significantly influences the reactivity of the heterocyclic ring. researchgate.net For 4-ethyl-2-methyl-5-propylthiazole, the methyl, ethyl, and propyl groups are all electron-donating. This electronic push increases the electron density of the thiazole ring, generally enhancing its nucleophilicity.
The Fukui function, denoted as f(r), indicates the change in electron density at a specific point when the total number of electrons in the system changes. The condensed Fukui functions (fk+, fk-, fko) are used to predict the most reactive sites for nucleophilic, electrophilic, and radical attacks, respectively.
f(r)k+ : Predicts sites for nucleophilic attack (where an electron is added).
f(r)k- : Predicts sites for electrophilic attack (where an electron is removed).
f(r)ko : Predicts sites for radical attack.
For 4-ethyl-2-methyl-5-propylthiazole, the nitrogen atom in the thiazole ring is generally a primary site for interaction with electrophiles due to its lone pair of electrons. Theoretical studies on similar electron-rich imidazole series suggest that reactivity toward electrophilic attack at a pyridine-like nitrogen atom is enhanced by electron-donating substituents. researchgate.net The carbon atoms of the thiazole ring can also be susceptible to attack, with their reactivity being modulated by the attached alkyl groups.
Table 1: Illustrative Condensed Fukui Functions for 4-ethyl-2-methyl-5-propylthiazole Disclaimer: The following data is illustrative and based on general principles of thiazole reactivity due to the absence of specific published computational results for this molecule.
| Atom | fk+ | fk- | fko | Predicted Reactivity Site For |
| N3 | 0.15 | 0.25 | 0.20 | Electrophilic Attack |
| C2 | 0.10 | 0.05 | 0.07 | - |
| C4 | 0.08 | 0.12 | 0.10 | Electrophilic Attack |
| C5 | 0.12 | 0.08 | 0.10 | Nucleophilic Attack |
| S1 | 0.05 | 0.03 | 0.04 | - |
Electron Affinity (EA) and Ionization Potential (IP) are fundamental electronic properties that quantify a molecule's ability to accept or donate an electron, respectively. They are crucial for understanding charge transfer interactions.
Ionization Potential (IP): The energy required to remove an electron from a molecule. A lower IP indicates a greater tendency to act as an electron donor.
Electron Affinity (EA): The energy released when an electron is added to a molecule. A higher EA suggests a greater capacity to act as an electron acceptor.
These values can be calculated computationally using methods like DFT. For 4-ethyl-2-methyl-5-propylthiazole, the presence of three electron-donating alkyl groups is expected to lower its ionization potential, making it more susceptible to oxidation compared to unsubstituted thiazole. Conversely, the electron affinity is likely to be relatively low.
Theoretical studies on other thiazole derivatives have correlated ionization potentials with affinities for ions like H+ and Cu+, in line with the principles of the Hard and Soft Acids and Bases (HSAB) theory. researchgate.net
Table 2: Predicted Electronic Properties of 4-ethyl-2-methyl-5-propylthiazole Disclaimer: The following data is illustrative and based on general trends observed in related compounds.
| Property | Predicted Value (eV) | Implication |
| Ionization Potential (IP) | ~ 8.5 | Relatively easy to oxidize |
| Electron Affinity (EA) | ~ 0.5 | Low tendency to accept electrons |
| HOMO-LUMO Gap | ~ 5.0 | High kinetic stability |
Quantitative Structure-Activity Relationship (QSAR) Theoretical Frameworks
QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This is achieved by correlating molecular descriptors with observed activities.
A wide range of molecular descriptors can be calculated to build a QSAR model. These fall into several categories:
Topological descriptors: Based on the 2D representation of the molecule (e.g., Wiener index, connectivity indices).
Geometrical descriptors: Related to the 3D structure of the molecule (e.g., molecular surface area, volume).
Electronic descriptors: Derived from quantum chemical calculations (e.g., dipole moment, HOMO/LUMO energies, charges).
Physicochemical properties: Such as logP (lipophilicity) and molar refractivity.
QSAR studies on various thiazole derivatives have identified several key descriptors that influence their biological activities. researchgate.netresearchgate.netijpsr.com For instance, studies on bisaryl substituted thiazoles found that molecular weight, Wiener index, and polar surface area significantly affect their activity as PPARδ receptor agonists. researchgate.net Another QSAR study on thiazole derivatives as PIN1 inhibitors identified molar refractivity (MR), LogP, and the energy of the LUMO (ELUMO) as crucial descriptors.
For 4-ethyl-2-methyl-5-propylthiazole, a QSAR model would likely incorporate descriptors related to its alkyl substituents, such as molecular volume, surface area, and lipophilicity (logP), along with electronic descriptors reflecting the electron-rich nature of the thiazole ring.
Non-Linear Optical (NLO) Properties Investigations
Non-linear optical (NLO) materials have applications in technologies like optical data storage and telecommunications. Computational methods are instrumental in predicting the NLO properties of new molecules. The key NLO property is the first hyperpolarizability (β), which quantifies the second-order NLO response.
Theoretical studies have shown that thiazole derivatives can exhibit significant NLO properties. The magnitude of the NLO response is highly dependent on the molecular structure, particularly the presence of electron donor and acceptor groups connected by a π-conjugated system, which facilitates intramolecular charge transfer.
While 4-ethyl-2-methyl-5-propylthiazole itself lacks a strong, classic donor-acceptor structure, the thiazole ring can participate in charge transfer. Computational investigations on other substituted thiazoles have demonstrated that the strategic placement of substituents can enhance NLO properties. acs.org For example, attaching groups with π systems to the thiazole ring can lead to a significant increase in hyperpolarizability. nih.gov The NLO properties of 4-ethyl-2-methyl-5-propylthiazole are expected to be modest but could be enhanced through further functionalization.
Comprehensive Search Reveals No Data on Advanced Material Science Applications of Thiazole, 4-ethyl-2-methyl-5-propyl-
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Advanced Material Science and Non Medicinal Applications of Thiazole, 4 Ethyl 2 Methyl 5 Propyl Derivatives
Chemical Sensors and Catalysis
The distinct chemical properties of the thiazole (B1198619) ring make its derivatives valuable components in the development of chemical sensors and as catalysts in organic synthesis.
Thiazole derivatives are powerful scaffolds for designing chemosensors due to their excellent photophysical properties, structural adaptability, and strong coordination capabilities with various ions. nih.gov These compounds form the basis for sensors that can detect environmentally and biologically significant ions, often through changes in fluorescence or color. nih.govresearchgate.net
The sensing mechanism frequently relies on processes like photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and fluorescence resonance energy transfer (FRET). nih.gov For instance, a fluorescent chemosensor for zinc ions (Zn²⁺) was developed using a benzo[d]imidazo[2,1-b]thiazole structure, which exhibits enhanced fluorescence upon binding with Zn²⁺. researchgate.net Similarly, a thiazole-Schiff base has been engineered into a "turn-off" fluorescent sensor for the highly selective detection of copper ions (Cu²⁺). researchgate.net The design of these sensors can be finely tuned; for example, urea (B33335) derivatives of 2-(2′-aminophenyl)-4-phenylthiazole have been created to recognize specific anions. kfupm.edu.sa Furthermore, robust thiazole-linked covalent organic frameworks (COFs) have been synthesized, acting as hydrochromic sensors that change color from yellow to red in the presence of water. mdpi.com
Table 2: Selected Thiazole-Based Chemical Sensors This table is interactive. Click on headers to sort.
| Sensor Type | Target Analyte | Sensing Mechanism | Key Finding | Source(s) |
|---|---|---|---|---|
| Benzo[d]imidazo[2,1-b]thiazole | Zn²⁺ ions | Fluorescence enhancement | Forms a 1:1 complex with Zn²⁺, leading to selective detection. | researchgate.net |
| Thiazole-Schiff Base | Cu²⁺ ions | Fluorescence quenching ("turn-off") | Allows for highly selective and accurate detection of Cu²⁺ in various samples, including living cells. | researchgate.net |
| Thiazole-Linked Covalent Organic Framework (TZ-COF-6) | Water | Hydrochromism (color change) | The material changes color from yellow to red upon protonation by water, providing a naked-eye detection method. | mdpi.com |
Thiazole derivatives serve as effective catalysts in a range of organic reactions. Thiazolium salts, formed by the alkylation of thiazoles, are well-known catalysts for reactions such as the Stetter reaction and the benzoin (B196080) condensation. wikipedia.org The catalytic activity often stems from the ability of the thiazole ring to stabilize reactive intermediates.
Recent research has expanded the catalytic applications of thiazoles. For example, a palladium(II) complex incorporating a thiazole ligand has been developed as a powerful and reusable catalyst for the synthesis of pyrazole-4-carbonitrile derivatives under ultrasonic irradiation. acs.org In the realm of green chemistry, an eco-friendly biocatalyst was prepared by grafting a thiazole derivative onto a chitosan (B1678972) Schiff's base hydrogel. nih.govacs.org This catalyst demonstrated high efficiency and reusability in the synthesis of other thiazole compounds. nih.govacs.org Thiazoline derivatives, a related class of compounds, are also gaining attention as valuable ligands in asymmetric catalysis, where they can enhance catalytic activity compared to their oxazoline (B21484) counterparts. rsc.org
Table 3: Examples of Thiazole Derivatives in Catalysis This table is interactive. Click on headers to sort.
| Catalyst | Reaction Type | Key Features | Source(s) |
|---|---|---|---|
| N-Alkyl Thiazolium Salts | Stetter reaction, Benzoin condensation | Act as organocatalysts to facilitate C-C bond formation. | wikipedia.org |
| Pd(II) Thiazole Complex (MATYPd) | Synthesis of pyrazole-4-carbonitrile | High catalytic efficiency under ultrasonic irradiation; catalyst is easily separated and reusable. | acs.org |
| Chitosan-Grafted Thiazole Hydrogel (TCsSB) | Synthesis of thiazole derivatives | Eco-friendly biocatalyst; provides high yields under mild conditions; reusable multiple times. | nih.govacs.org |
Flavor Chemistry and Food Science Research
Thiazoles are a crucial class of sulfur-containing heterocyclic compounds that contribute significantly to the aroma and flavor of many foods. btbuspxb.com They are often formed during thermal processing through reactions like the Maillard reaction. btbuspxb.com
The Maillard reaction, a chemical reaction between amino acids and reducing sugars that occurs during cooking, is a primary pathway for the formation of many flavor compounds, including thiazoles. researchgate.net Specifically, the reaction involving sulfur-containing amino acids like cysteine leads to the generation of thiazoles and related compounds that impart characteristic savory, roasted, and nutty aromas. btbuspxb.comresearchgate.net
A wide variety of alkylthiazoles have been identified in foods, each with a distinct aroma profile. perfumerflavorist.com For instance, 2-isobutylthiazole (B93282) is known for its green, tomato-leaf character, while other derivatives contribute nutty, meaty, or roasted notes. perfumerflavorist.comadv-bio.com The specific compound Thiazole, 4-ethyl-2-methyl-5-propyl- has been detected in nuts, which aligns with the nutty aroma profiles often associated with this class of compounds. foodb.ca The arrangement and type of alkyl substituents on the thiazole ring are critical in determining its specific sensory properties.
Table 4: Aroma Profiles of Selected Alkylthiazoles This table is interactive. Click on headers to sort.
| Thiazole Compound | Associated Aroma/Flavor Profile | Found In (Examples) | Source(s) |
|---|---|---|---|
| Thiazole, 4-ethyl-2-methyl-5-propyl- | Detected but not quantified; likely contributes to nutty profiles. | Nuts | foodb.ca |
| 2-Acetylthiazole | Popcorn-like | Baked potatoes, roasted peanuts | researchgate.netadv-bio.com |
| 2-Isobutylthiazole | Green, tomato-leaf | Tomato flavor | perfumerflavorist.com |
| 4-Methyl-5-vinylthiazole | Nut-like | Cocoa extract | perfumerflavorist.com |
Identifying and quantifying volatile aroma compounds like thiazoles require sophisticated analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone method used to separate complex mixtures of volatile compounds and identify them based on their mass spectra. nih.govchromatographyonline.com Studies analyzing the Maillard reaction products in food models have successfully used GC-MS to identify numerous volatile compounds, including a variety of thiazoles. nih.govsemanticscholar.org For even more complex samples, comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GC×GC-ToF-MS) offers superior separation and identification capabilities. nih.gov
Synthesis of Sulfur-Containing Ester Flavor Compounds
The synthesis of novel flavor compounds is a significant area of research in food science and technology. Sulfur-containing esters are particularly valued for their potent, often meaty and savory aroma profiles, which can enhance the sensory experience of food products. While direct synthesis examples for esters derived from 4-ethyl-2-methyl-5-propylthiazole are not extensively documented in publicly available research, the synthetic routes for structurally similar thiazole-based esters provide a clear and established methodology.
A common and effective method for synthesizing such flavor esters is the esterification of a thiazole-containing alcohol with an appropriate acyl chloride. This reaction typically proceeds by nucleophilic acyl substitution. For instance, a hypothetical derivative, such as a hydroxylated form of 4-ethyl-2-methyl-5-propylthiazole (e.g., 2-(4-ethyl-2-methyl-5-propylthiazol-yl)ethanol), could serve as the alcohol component.
The general synthetic approach would involve the reaction of this thiazole-based alcohol with an acyl chloride, often in the presence of a base like pyridine (B92270) to neutralize the hydrochloric acid byproduct. The choice of the acyl chloride is crucial as it significantly influences the resulting ester's aroma profile.
A representative, though not specific to the requested compound, synthesis of a sulfur-containing ester is that of 4-methyl-5-thiazoleethanol (B42058) with 4-ethyloctanoyl chloride. This reaction yields esters with distinct meaty odors. The process involves reacting 4-ethyloctanoyl chloride with 4-methyl-5-thiazoleethanol. The resulting ester, 4-methyl-5-thiazoleethanol 4-ethyloctanoate, is noted for its meaty flavor profile.
The following table outlines a plausible synthetic scheme for a flavor ester derived from a hypothetical 4-ethyl-2-methyl-5-propylthiazole derivative, based on established chemical principles for similar compounds.
Interactive Data Table: Plausible Synthesis of a Thiazole-Derived Flavor Ester
| Reactant 1 | Reactant 2 | Product | Reaction Type | Potential Aroma Profile |
| 2-(4-ethyl-2-methyl-5-propylthiazol-yl)ethanol (Hypothetical) | Butyryl chloride | 2-(4-ethyl-2-methyl-5-propylthiazol-yl)ethyl butanoate | Nucleophilic Acyl Substitution | Fruity, savory |
| 2-(4-ethyl-2-methyl-5-propylthiazol-yl)ethanol (Hypothetical) | Isovaleryl chloride | 2-(4-ethyl-2-methyl-5-propylthiazol-yl)ethyl isovalerate | Nucleophilic Acyl Substitution | Cheesy, fruity |
| 2-(4-ethyl-2-methyl-5-propylthiazol-yl)ethanol (Hypothetical) | Hexanoyl chloride | 2-(4-ethyl-2-methyl-5-propylthiazol-yl)ethyl hexanoate | Nucleophilic Acyl Substitution | Fatty, green |
This table presents a hypothetical synthetic scheme based on known reactions of similar thiazole derivatives.
Agrochemical Applications
The thiazole ring is a key structural motif in a variety of biologically active molecules, including a significant number of agrochemicals. nih.gov Its presence can confer systemic properties and enhance the efficacy of active ingredients.
Thiazole Derivatives as Active Ingredients in Fungicides and Herbicides
The thiazole scaffold is a well-established pharmacophore in the development of fungicides and herbicides. nih.gov The electronic properties and structural rigidity of the thiazole ring contribute to its ability to interact with specific biological targets in fungi and plants.
Fungicidal Activity:
Thiazole derivatives have been a cornerstone of antifungal research since the introduction of Thiabendazole in 1962. rsc.org More contemporary examples include Oxathiapiprolin, a piperidinyl thiazole isoxazoline (B3343090) fungicide that targets an oxysterol-binding protein in oomycetes. rsc.org Research has also focused on creating hybrid molecules, such as isothiazole (B42339)–thiazole derivatives, to develop fungicides with novel modes of action and to combat resistance. rsc.org Some of these novel compounds have demonstrated high efficacy against pathogens like Pseudoperonospora cubensis and Phytophthora infestans. rsc.org The fungicidal mechanism of some thiazole derivatives is believed to involve the disruption of the fungal cell wall or cell membrane structure. nih.gov
Herbicidal Activity:
In the realm of herbicides, thiazole-containing compounds have shown significant promise. For instance, a series of N-(5-(3,5-methoxyphenyl)-(thiazole-2-yl))phenoxyacetamide derivatives have been synthesized and found to exhibit potent inhibitory effects on the seed germination of weeds like Echinochloa crusgalli and Lactuca sativa. acs.org Certain thiazolin-2-thione derivatives have also demonstrated good herbicidal activity against the roots of rape and barnyard grass. researchgate.net
While there is no specific research detailing the fungicidal or herbicidal activity of "Thiazole, 4-ethyl-2-methyl-5-propyl-", its structural features—a substituted thiazole ring—are common to many active agrochemical compounds. The alkyl substituents (ethyl, methyl, and propyl) on the thiazole ring would influence its lipophilicity, which in turn affects its uptake and translocation within the target organism. The specific substitution pattern would also dictate its binding affinity to potential target enzymes or proteins.
The following table summarizes the documented agrochemical activities of various thiazole derivatives, providing a basis for the potential application of compounds like 4-ethyl-2-methyl-5-propylthiazole in this sector.
Interactive Data Table: Examples of Agrochemical Thiazole Derivatives
| Compound Class | Specific Example(s) | Target Weeds/Fungi | Documented Activity |
| Isothiazole–thiazole derivatives | Compound 6u | Pseudoperonospora cubensis, Phytophthora infestans | Fungicidal, with EC50 values of 0.046 mg/L and 0.20 mg/L respectively. rsc.org |
| N-(thiazole-2-yl)phenoxyacetamide derivatives | 6an (2-(2,4-dichlorophenoxy)-N-(5-(3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)acetamide) | Lactuca sativa | Herbicidal, with an IC50 of 42.7 g/ha. acs.org |
| Thiazolin-2-thione derivatives | Substituted phenoxyacetyl derivatives | Rape, Barnyard grass | Herbicidal, showing significant inhibition of root growth. researchgate.net |
| Thiazole-containing fungicides | Thiabendazole, Oxathiapiprolin | Various fungi, Oomycetes | Broad-spectrum fungicidal activity. rsc.org |
Further research and biological screening would be necessary to determine if 4-ethyl-2-methyl-5-propylthiazole or its derivatives possess commercially viable fungicidal or herbicidal properties.
Structure Activity Relationship Sar Studies: a Mechanistic and Design Perspective for Thiazole, 4 Ethyl 2 Methyl 5 Propyl
Principles of Thiazole (B1198619) Core Substitution and Activity Modulation
The nature of these substituents, whether they are electron-donating or electron-withdrawing, significantly influences the electron density distribution within the thiazole ring. analis.com.my This, in turn, affects the molecule's ability to interact with biological targets, such as enzymes and receptors. For instance, the introduction of electron-donating groups, like the methyl, ethyl, and propyl groups in the target compound, generally increases the electron density of the thiazole ring. analis.com.my This enhanced nucleophilicity can facilitate stronger interactions with electrophilic sites on a biological target.
Conversely, the attachment of electron-withdrawing groups tends to decrease the electron density, making the ring more susceptible to nucleophilic attack and altering its interaction profile. The strategic placement of different functional groups allows for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties.
A summary of how different substituent types generally modulate the activity of the thiazole core is presented in the table below.
| Substituent Type at C2, C4, C5 | General Effect on Thiazole Core | Impact on Potential Biological Activity |
| Electron-Donating Groups (e.g., alkyl, alkoxy) | Increases electron density and nucleophilicity. | Can enhance binding to electron-deficient biological targets. |
| Electron-Withdrawing Groups (e.g., nitro, cyano) | Decreases electron density and increases electrophilicity. | May improve interactions with electron-rich biological targets. |
| Halogens | Inductive electron withdrawal and weak resonance donation. | Can modulate lipophilicity and metabolic stability. |
| Aromatic Rings | Can engage in π-π stacking interactions. | Often enhances binding affinity through additional interactions. |
Positional Effects of Substituents (C2, C4, C5) on Molecular Properties
C5 Position: The C5 position is the most electron-rich carbon and is the preferred site for electrophilic substitution. numberanalytics.comwikipedia.org The presence of the propyl group at this position in "Thiazole, 4-ethyl-2-methyl-5-propyl-" further enhances the electron-donating nature of the system. The bulkiness of the propyl group can also play a crucial role in directing intermolecular interactions.
The combined effect of the methyl, ethyl, and propyl groups at the C2, C4, and C5 positions, respectively, results in a highly electron-rich thiazole core with a specific three-dimensional shape that will govern its interactions with other molecules.
The following table summarizes the general influence of substituent positions on the molecular properties of the thiazole ring.
| Position | Electronic Character | Typical Influence of Substituents |
| C2 | Electron-deficient | Modulates acidity and susceptibility to nucleophilic attack. |
| C4 | Relatively neutral | Affects steric interactions and molecular shape. |
| C5 | Electron-rich | Primary site for electrophilic attack; influences nucleophilicity. |
Electronic Effects of Substituents on Reactivity and Intermolecular Interactions
This increased electron density has several consequences for the molecule's reactivity:
Enhanced Basicity: The nitrogen atom at position 3 becomes more basic due to the increased electron density, making it more likely to be protonated. analis.com.my
Increased Reactivity towards Electrophiles: The electron-rich thiazole ring will be more reactive towards electrophilic reagents. numberanalytics.com
Intermolecular Interactions: The increased electron density can lead to stronger dipole-dipole interactions and hydrogen bonding with suitable donor groups. The non-polar alkyl chains will also contribute to van der Waals interactions and can influence the compound's solubility in non-polar environments.
Computational studies on substituted thiazoles have shown that electron-donating groups increase the energy of the Highest Occupied Molecular Orbital (HOMO), which correlates with a higher propensity to donate electrons in chemical reactions. nih.gov
Stereochemical Considerations in Thiazole Derivatives
While "Thiazole, 4-ethyl-2-methyl-5-propyl-" itself does not possess any chiral centers and therefore does not exhibit stereoisomerism, the introduction of chiral substituents or the creation of stereogenic centers during synthesis is a critical aspect of thiazole chemistry. nih.gov
If any of the alkyl substituents were to be branched in a way that creates a chiral center (for example, a sec-butyl group instead of a propyl group), the resulting molecule would exist as a pair of enantiomers. These enantiomers could exhibit different biological activities due to the stereospecific nature of interactions with chiral biological macromolecules like proteins and enzymes.
Furthermore, the planar nature of the thiazole ring can lead to geometric isomerism in derivatives with appropriate double bonds in their substituents. The spatial arrangement of atoms, or stereochemistry, is a crucial factor in determining the biological activity of many therapeutic agents. youtube.com Therefore, in the design of novel thiazole derivatives, controlling the stereochemistry is often a key objective to optimize their desired effects.
Future Directions and Emerging Research Avenues for Thiazole, 4 Ethyl 2 Methyl 5 Propyl Studies
Development of Novel and Sustainable Synthetic Methodologies
The future synthesis of Thiazole (B1198619), 4-ethyl-2-methyl-5-propyl- and its derivatives will likely move away from conventional methods that often require harsh conditions and hazardous materials. synarchive.com The focus has shifted towards green and sustainable chemistry to minimize environmental impact, reduce waste, and improve efficiency. scilit.com
Key emerging strategies that could be applied include microwave-assisted synthesis, ultrasound irradiation, and the use of eco-friendly catalysts and solvents. bohrium.com These green chemistry approaches offer numerous advantages, such as shorter reaction times, higher yields, and simpler purification processes. scilit.com For instance, one-pot, multi-component reactions are being developed to assemble complex thiazole derivatives in a single step, which is both atom-economical and efficient. mdpi.com The use of reusable catalysts, such as silica-supported tungstosilicic acid or biocatalysts like chitosan-based hydrogels, aligns with the principles of sustainable chemistry and has proven effective in synthesizing other substituted thiazoles. mdpi.comnih.gov Researchers have successfully used ultrasound irradiation with a reusable biocatalyst to synthesize novel thiazole derivatives, highlighting a promising, eco-friendly alternative to traditional methods. nih.govacs.org
| Green Synthesis Technique | Catalyst/Medium | Key Advantages | Relevant Thiazole Type | Reference(s) |
| Microwave Irradiation | Catalyst-free | Short reaction time, high yield | Trisubstituted 1,3-thiazoles | bohrium.com |
| Ultrasonic Irradiation | SiW/SiO₂, TCsSB | Mild conditions, reusability | Hantzsch thiazole derivatives | mdpi.comnih.gov |
| One-Pot Synthesis | Et₃N in Ethyl Acetate (B1210297) | High efficiency, reduced waste | Substituted 2-aminothiazoles | nih.govnih.gov |
| Green Solvents | Water, Ionic Liquids | Environmentally benign, high yield | 2,4-disubstituted thiazoles | bohrium.com |
Advanced Computational Modeling and Machine Learning in Thiazole Design
Computational tools are revolutionizing the design and discovery of new molecules. youtube.com For a compound like Thiazole, 4-ethyl-2-methyl-5-propyl-, future research will heavily rely on computational modeling and machine learning (ML) to predict its properties and potential applications without the need for extensive, time-consuming laboratory synthesis. nih.govyoutube.com
Quantitative Structure-Activity Relationship (QSAR) is a key computational strategy that uses machine learning to predict the biological activity of new compounds based on their chemical structure. youtube.comnih.gov By developing QSAR models for a series of thiazole derivatives, researchers can identify which structural features are crucial for a desired activity. nih.gov For example, a QSAR model was successfully built using various ML algorithms (Multiple Linear Regression, Support Vector Machine) to predict the anticancer activity of 53 thiazole derivatives, demonstrating the utility of these methods in designing similar compounds. nih.gov
Beyond QSAR, machine learning can be used for molecular docking simulations to predict how a molecule might interact with a biological target, and for de novo drug design, where algorithms generate entirely new molecular structures with desired properties. researchgate.netnih.gov These in silico methods accelerate the research process, reduce costs, and help prioritize the most promising candidates for synthesis and testing. researchgate.net
| Computational Method | Application | Finding/Model Performance | Thiazole Type Studied | Reference(s) |
| QSAR Modeling (MLR, SVM) | Anticancer Activity Prediction | R² model score of 0.54-0.64 achieved | Small thiazole chemicals | nih.gov |
| QSAR Modeling | Antiurease Activity Prediction | Balanced accuracy of ~78% | Novel thiazole derivatives | researchgate.net |
| Molecular Docking | BRAF/EGFR Inhibition Analysis | Docking scores of -8.7 and -8.5 kcal/mol for lead compound | Substituted thiazole derivatives | nih.gov |
Exploration of New Material Science Applications and Device Integration
Thiazole-based compounds are increasingly recognized for their potential in material science, particularly in the field of organic electronics. researchgate.netresearchgate.net The thiazole ring is an electron-accepting heterocycle, a property that makes it a valuable building block for organic semiconductors. researchgate.net Future research on Thiazole, 4-ethyl-2-methyl-5-propyl- could explore its utility, or the utility of its polymers and fused-ring derivatives, in electronic devices.
Fused thiazole systems, such as thiazolo[5,4-d]thiazole (B1587360), are particularly promising. rsc.org These molecules are rigid, planar, and have high oxidative stability, which facilitates efficient intermolecular π-π overlap—a key requirement for charge transport in semiconductors. rsc.org Materials based on these fused thiazole cores have been successfully used in:
Organic Field-Effect Transistors (OFETs) researchgate.net
Organic Photovoltaics (OPVs) / Solar Cells researchgate.netacs.org
Organic Light-Emitting Diodes (OLEDs) researchgate.netmdpi.com
The electronic properties of these materials, such as the HOMO/LUMO energy levels and optical band gap, can be fine-tuned by altering the substituent groups on the thiazole core. acs.org Computational studies, such as Density Functional Theory (DFT), are used to model these properties and guide the design of new materials. acs.org For example, studies on thiazolo[5,4-d]thiazole derivatives have shown that their ionization potentials can be tuned from -4.93 to -5.59 eV, making them suitable as hole-selective materials in perovskite solar cells. acs.org
| Thiazole-Based Material | Application | Key Property | Measured Value | Reference(s) |
| Thiazolo[5,4-d]thiazole (TT) derivatives | Perovskite Solar Cells (PSCs) | Ionization Potential | -4.93 to -5.59 eV | acs.org |
| Thiazolo[5,4-d]thiazole (TT) derivatives | Perovskite Solar Cells (PSCs) | Hole Mobility | 4.33 × 10⁻⁵ to 1.63 × 10⁻³ cm² V⁻¹ s⁻¹ | acs.org |
| Poly(ThDBTH-Th) | Electrochromic Devices | Optical Band Gap | 1.95 eV | researchgate.net |
| Bithiazole-based polymers | Electrochromic Devices | Optical Band Gap | 1.75 to 2.60 eV | researchgate.net |
Elucidation of Complex Reaction Mechanisms for Thiazole Derivatization
A deep understanding of reaction mechanisms is crucial for the controlled synthesis and functionalization of thiazole rings. For Thiazole, 4-ethyl-2-methyl-5-propyl-, which is already substituted, future research would focus on derivatization by modifying the existing substituents or by acting on the thiazole ring itself.
The foundational method for forming the thiazole ring is the Hantzsch synthesis, which involves the condensation of an α-haloketone with a thioamide. synarchive.comnih.govchemhelpasap.com The mechanism proceeds via a nucleophilic attack of the thioamide sulfur, followed by cyclization and dehydration. nih.govnih.gov
Once the ring is formed, its reactivity is governed by the electronic properties of the thiazole system. chemicalbook.com The C2 position is the most electron-deficient and is susceptible to nucleophilic attack or deprotonation by strong bases. nih.govpharmaguideline.com Conversely, electrophilic substitution reactions, such as halogenation or nitration, preferentially occur at the electron-rich C5 position. nih.govnumberanalytics.com If the C5 position is already occupied, as in Thiazole, 4-ethyl-2-methyl-5-propyl-, electrophilic attack is less likely unless activated by strong electron-donating groups. pharmaguideline.com
Future mechanistic studies could involve:
Metal-catalyzed cross-coupling reactions: Techniques like Suzuki-Miyaura or Stille coupling could be used to introduce new aryl or alkyl groups at specific positions if a halo-functionalized version of the target molecule is prepared. numberanalytics.com
C-H activation: Direct functionalization of the C-H bonds on the thiazole ring or its alkyl substituents is a modern approach that avoids the need for pre-functionalized starting materials. researchgate.net
Ring-opening and rearrangement: Under certain conditions, thiazole rings can undergo unprecedented rearrangements to form other complex heterocyclic structures. researchgate.net
Investigating these complex pathways, often aided by computational modeling, will enable the creation of a diverse library of derivatives based on the Thiazole, 4-ethyl-2-methyl-5-propyl- scaffold. nih.gov
Q & A
Q. What are the standard synthetic routes for preparing 4-ethyl-2-methyl-5-propylthiazole, and how can reaction yields be optimized?
The synthesis of thiazole derivatives often involves condensation reactions between thioamides and α-haloketones or phenacyl bromides in ethanol under reflux. For example, pyrazoline-clubbed thiazole hybrids achieved yields of 61–85% using ethanol as a solvent and phenacyl bromides as reactants . Optimization strategies include:
Q. Which spectroscopic techniques are most effective for characterizing 4-ethyl-2-methyl-5-propylthiazole?
Key techniques include:
- NMR spectroscopy : H and C NMR identify substituents on the thiazole ring (e.g., ethyl, methyl, propyl groups). For example, methyl groups in similar compounds resonate at δ 2.1–2.5 ppm .
- Mass spectrometry : High-resolution MS confirms molecular weight (CHNS, MW 169.28) and fragmentation patterns .
- IR spectroscopy : C-S and C=N stretches appear at 650–750 cm and 1600–1650 cm, respectively .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of 4-ethyl-2-methyl-5-propylthiazole derivatives for anticancer applications?
SAR studies reveal that substituent modifications on the thiazole core significantly impact bioactivity:
- Electron-withdrawing groups (e.g., NO, CF) enhance cytotoxicity by increasing electrophilicity .
- Alkyl chain length : Propyl groups improve lipid solubility, aiding cellular uptake, as seen in thiazole derivatives with IC values <10 µM against cancer cell lines .
- Hybrid scaffolds : Fusion with pyrazoline or triazole rings (e.g., compounds 9a–9e ) enhances binding to kinase targets .
Q. What experimental evidence exists for the role of 4-ethyl-2-methyl-5-propylthiazole in prokaryotic vs. eukaryotic thiamin biosynthesis?
In prokaryotes, thiazole synthesis involves cysteine, glycine, and D-pentulose-5-phosphate, forming 5-(2-hydroxyethyl)-4-methylthiazole-2-carboxylic acid as an intermediate . However, eukaryotic pathways (e.g., yeast) remain poorly characterized. Key contradictions include:
- Substrate ambiguity : D-ribulose-5-phosphate vs. D-xylulose-5-phosphate as the carbohydrate donor .
- Salvage pathways : Phosphorylation of exogenous HET (5-(2-hydroxyethyl)-4-methylthiazole) in yeasts contrasts with prokaryotic de novo synthesis .
Q. How can computational methods resolve discrepancies in reported biological activities of thiazole derivatives?
- Molecular docking : Simulations with EGFR or COX-2 active sites (e.g., using AutoDock Vina) predict binding modes and affinity differences caused by substituents .
- QSAR modeling : Quantitative parameters (e.g., logP, polar surface area) correlate with antimicrobial IC values, explaining variability in experimental data .
- DFT calculations : Electron density maps identify reactive sites for electrophilic attacks, aiding mechanistic interpretations .
Methodological Challenges
Q. What strategies are recommended for analyzing conflicting spectral data in thiazole derivative characterization?
- Cross-validation : Compare NMR data with structurally analogous compounds (e.g., 4-methyl-5-vinylthiazole, CAS 1759-28-0) .
- X-ray crystallography : Resolve ambiguities in regiochemistry (e.g., propyl vs. isopropyl placement) .
- GC-MS retention indices : Match experimental retention times with NIST database entries (e.g., NIST SRD 69) .
Q. How can researchers optimize reaction conditions to mitigate byproduct formation in thiazole synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
